![molecular formula C7H12N2O B1444771 1-(Azetidin-3-yl)pyrrolidin-2-one CAS No. 1257294-05-5](/img/structure/B1444771.png)
1-(Azetidin-3-yl)pyrrolidin-2-one
Overview
Description
1-(Azetidin-3-yl)pyrrolidin-2-one is a compound with the IUPAC name 1-(azetidin-3-yl)pyrrolidin-2-one . It is a hydrochloride .
Synthesis Analysis
The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one involves various synthetic methodologies . The compound can be synthesized from dienamides through a cascade 4-endo N-cyclization/aerobic oxidation sequence .Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)pyrrolidin-2-one is characterized by two rings sharing the same atom, the quaternary spiro carbon . The InChI code for this compound is 1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Azetidin-3-yl)pyrrolidin-2-one include a molecular weight of 140.19 . The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Spirocyclic Compounds
Spirocyclic compounds are a significant class of chemicals due to their presence in numerous bioactive molecules. 1-(Azetidin-3-yl)pyrrolidin-2-one serves as a key intermediate in the synthesis of spiro-β-lactams, which are valuable in medicinal chemistry for their biological activities .
Pharmaceutical Development
The azetidine and pyrrolidinone moieties present in 1-(Azetidin-3-yl)pyrrolidin-2-one are important pharmacophores. They are widely used in the development of new pharmaceuticals, particularly for their role in improving the pharmacokinetic properties of drug candidates .
Safety and Hazards
Future Directions
Spiro heterocycles such as 1-(Azetidin-3-yl)pyrrolidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, they are likely to continue to receive attention in medicinal chemistry and may be the subject of future research .
Mechanism of Action
Target of Action
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds like 1-(azetidin-3-yl)pyrrolidin-2-one causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple pathways .
properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLYERRRNIXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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